7-methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
Description
Properties
IUPAC Name |
7-methyl-3-[4-(2-phenylethyl)piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-16-13-22-21-25(19(16)26)14-18(15-28-21)20(27)24-11-9-23(10-12-24)8-7-17-5-3-2-4-6-17/h2-6,13,18H,7-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNNCGSRPUEGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that phenylpiperazine compounds often interact with various neurotransmitter receptors, including serotonin and dopamine receptors.
Mode of Action
Based on its structural similarity to other phenylpiperazine compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Biochemical Pathways
Phenylpiperazine compounds often influence neurotransmission, potentially affecting pathways related to mood, anxiety, and cognition.
Biological Activity
7-Methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and its biological activities, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that typically include the reaction of piperazine derivatives with carbonyl compounds and subsequent cyclization reactions. The structural analysis reveals that the compound features a thiazine ring fused with a pyrimidine structure, contributing to its unique pharmacological properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 358.46 g/mol |
| Functional Groups | Thiazine ring, piperazine moiety |
| Crystal Structure | Exhibits hydrogen bonding and π–π stacking |
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The anti-inflammatory effects were quantified using ELISA assays to measure cytokine levels such as TNF-α and IL-6.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. For instance, it was tested against Mycobacterium tuberculosis, displaying moderate inhibitory effects. Studies have utilized minimum inhibitory concentration (MIC) assays to evaluate its effectiveness against both gram-positive and gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound has been explored through various cell lines. Notably:
- Cell Lines Tested : Melanoma (LOX IMVI), breast cancer (MCF7), and renal cancer (A498).
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells. It has been shown to inhibit topoisomerase I and II activities, which are crucial for DNA replication and repair.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| LOX IMVI | 15 ± 0.81 | 51.26 |
| MCF7 | 10 ± 0.50 | 55.93 |
| A498 | 12 ± 0.75 | 41.52 |
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Conducted on RAW264.7 cells.
- Resulted in a significant reduction in TNF-α levels by approximately 40% at a concentration of 10 µM.
-
Antimicrobial Screening :
- Evaluated against Staphylococcus aureus and Escherichia coli.
- Showed MIC values of 32 µg/mL against both strains.
-
Anticancer Evaluation :
- Tested at the National Cancer Institute against a panel of cancer cell lines.
- Demonstrated selective cytotoxicity towards melanoma cells with an IC50 value significantly lower than that of standard chemotherapeutics.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in substituents on the piperazine ring, core heterocycle modifications, and functional group additions. Below is a comparative analysis:
Table 1: Key Structural Differences and Properties
Functional and Pharmacological Differences
Piperazine Substituent Effects :
- The target compound’s 4-phenethylpiperazine group enhances lipophilicity and may improve blood-brain barrier penetration compared to analogues with pyridinylmethyl substituents (e.g., CAS 1396768-86-7) . The phenethyl group’s aromaticity could facilitate π-π stacking with receptor sites, whereas pyridine-based analogues may prioritize polar interactions.
The trifluoromethyl group in this analogue further increases resistance to oxidative metabolism .
Antimicrobial vs. Neurological Activity: Thiophene-substituted derivatives () exhibit antimicrobial activity, likely due to thiophene’s ability to disrupt microbial membranes or enzymes .
Amino vs. Carbonyl Functionalization: The 8-amino-substituted analogue () introduces a basic nitrogen, which could enhance solubility and interaction with acidic biological targets, contrasting with the target compound’s neutral carbonyl group .
Preparation Methods
Thiazine Ring Formation
The thiazine ring is typically synthesized via multicomponent reactions (MCRs) involving isocyanides, acetylenedicarboxylates, and thiazinone derivatives.
Example Protocol (Adapted from):
- Reactants:
- 2-Amino-4H-1,3-thiazin-4-one (1.0 equiv).
- Methyl propiolate (1.2 equiv).
- Cyclohexyl isocyanide (1.1 equiv).
- Conditions:
- Solvent: Methanol, 60°C, 12 h.
- Yield: 76–85%.
This method produces 3,4-dihydropyrimido[2,1-b]thiazin-6(2H)-one derivatives, which serve as intermediates for further functionalization.
Methyl Group Introduction at Position 7
Methylation is achieved via alkylation or by using pre-methylated starting materials.
Alkylation Method (Adapted from):
- Reactants:
- Dihydropyrimido-thiazinone intermediate (1.0 equiv).
- Methyl iodide (1.5 equiv).
- Conditions:
- Base: Potassium carbonate (2.0 equiv).
- Solvent: DMF, 80°C, 6 h.
- Yield: 70–78%.
Piperazine-Carbonyl Moiety Incorporation
The 4-phenethylpiperazine-1-carbonyl group is introduced via acylation or coupling reactions.
Acylation Protocol (Adapted from):
- Activation of Carboxylic Acid:
- React dihydropyrimido-thiazinone with thionyl chloride (SOCl₂) to form the acid chloride.
- Coupling with 4-Phenethylpiperazine:
- Reactants:
- Acid chloride (1.0 equiv).
- 4-Phenethylpiperazine (1.2 equiv).
- Conditions:
- Solvent: Dichloromethane (DCM).
- Base: Triethylamine (2.0 equiv).
- Temperature: 0°C to RT, 4 h.
- Yield: 65–72%.
- Reactants:
Alternative Green Synthesis Approaches
Phase-transfer catalysts (PTCs) and microwave-assisted reactions enhance efficiency.
TBAB-Catalyzed Method (Adapted from):
- Reactants:
- Thiazine precursor, methylating agent, 4-phenethylpiperazine.
- Conditions:
- Catalyst: Tetrabutylammonium bromide (TBAB, 30 mol%).
- Solvent: CH₂Cl₂/H₂O (2:1), 50°C, 30 min.
- Yield: 80–84%.
Data Comparison of Key Methods
Mechanistic Insights
- Thiazine Formation: The reaction proceeds via a nucleophilic attack of the thiazinone’s amino group on the acetylenedicarboxylate, followed by cyclization with the isocyanide.
- Piperazine Coupling: The acid chloride reacts with the secondary amine of 4-phenethylpiperazine, forming a stable amide bond under mild conditions.
Challenges and Optimizations
- Regioselectivity: Ensuring methylation occurs exclusively at position 7 requires careful control of reaction conditions (e.g., steric effects, temperature).
- Piperazine Solubility: Using polar aprotic solvents (e.g., DMF) improves coupling efficiency.
- Side Reactions: Competing disubstitution during piperazine coupling is mitigated by using a 1.2:1 molar ratio of piperazine to acid chloride.
Q & A
What are the key synthetic routes for 7-methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions:
Piperazine intermediate preparation : Coupling phenethylamine with a carbonyl precursor (e.g., chloroformate or activated carboxylic acid derivatives) to form the 4-phenethylpiperazine moiety.
Core heterocycle construction : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds to assemble the pyrimido[2,1-b][1,3]thiazine scaffold.
Final coupling : Amide bond formation between the piperazine intermediate and the heterocyclic core using coupling agents like HOBt/TBTU or DCC .
Key parameters include solvent choice (e.g., DMF or DCM), temperature (often 0–25°C for coupling steps), and catalysts (e.g., triethylamine for acid scavenging).
How can reaction yields be optimized during the synthesis of this compound?
Level: Advanced
Answer:
Yield optimization requires systematic parameter adjustments:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in piperazine derivatization .
- Catalyst screening : Test alternatives like DMAP for acylation or Pd-based catalysts for cross-coupling steps.
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions in acid-sensitive steps .
- Purification techniques : Use flash chromatography with gradients (e.g., 5–50% EtOAc in hexane) or recrystallization (e.g., from EtOH/H₂O) to isolate high-purity products .
Documented yields for analogous compounds range from 40–75%, depending on step complexity .
What spectroscopic techniques are critical for structural characterization?
Level: Basic
Answer:
- 1H/13C NMR : Assign proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thiazine C-S bonds (~680 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]+ for C₂₁H₂₅N₅O₂S requires m/z 428.1753) .
X-ray crystallography is recommended for resolving stereochemical ambiguities in the dihydropyrimido-thiazine core .
How can researchers resolve contradictions in biological activity data for this compound?
Level: Advanced
Answer:
Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
- Dose-response profiling : Test across a broad concentration range (e.g., 1 nM–100 μM) to establish IC₅₀/EC₅₀ values .
- Off-target screening : Use kinase/GPCR panels to identify unintended interactions .
- Theoretical modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
What are the methodological considerations for studying its pharmacokinetic properties?
Level: Advanced
Answer:
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS .
- Permeability assays : Perform Caco-2 or PAMPA studies to evaluate intestinal absorption. Adjust logP (<5) via substituent modifications (e.g., replacing phenethyl with pyridinyl groups) .
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction, critical for dose adjustment .
How can structure-activity relationships (SAR) guide the design of analogs?
Level: Advanced
Answer:
- Piperazine modifications : Replace phenethyl with trifluoromethylphenyl to enhance target affinity (ΔpIC₅₀ ≈ 1.5 log units) .
- Heterocycle substitution : Introduce electron-withdrawing groups (e.g., -CN or -NO₂) at the pyrimidine C-2 position to improve metabolic stability .
- Steric effects : Bulkier substituents on the thiazine ring reduce off-target binding (e.g., 7-methyl vs. 7-ethyl) .
Validate SAR hypotheses with 3D-QSAR or free-energy perturbation (FEP) calculations .
What are the recommended protocols for in vitro cytotoxicity testing?
Level: Basic
Answer:
- Cell lines : Use cancer models (e.g., HCT-116, MCF-7) and non-tumorigenic controls (e.g., HEK-293).
- Assay conditions : 72-hour exposure, 10% FBS, 37°C/5% CO₂ .
- Viability endpoints : MTT (λ = 570 nm) or ATP-based luminescence. Include positive controls (e.g., doxorubicin) .
Report IC₅₀ values with 95% confidence intervals from triplicate experiments.
How should researchers address solubility challenges in biological assays?
Level: Advanced
Answer:
- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin-based formulations .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) depending on ionization (pKa ~8.2 for piperazine) .
- Prodrug strategies : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
Validate solubility via nephelometry or HPLC-UV quantification .
What computational tools are recommended for predicting binding modes?
Level: Advanced
Answer:
- Docking : Schrödinger Glide or AutoDock for preliminary pose generation .
- MD simulations : AMBER or GROMACS for stability assessments (≥100 ns trajectories) .
- Binding energy calculations : MM-PBSA/GBSA or alchemical methods (e.g., FEP+) .
Cross-validate with cryo-EM or X-ray crystallography if co-crystals are obtainable .
How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Level: Advanced
Answer:
Discrepancies often stem from PK/PD mismatches. Address via:
- Pharmacodynamic biomarkers : Measure target modulation (e.g., phospho-protein levels) in tumor biopsies .
- Dose regimen optimization : Adjust dosing frequency based on half-life (e.g., BID vs. QD) .
- Species differences : Compare murine vs. human metabolic profiles using chimeric liver models .
Use PBPK modeling to extrapolate in vitro data to in vivo outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
